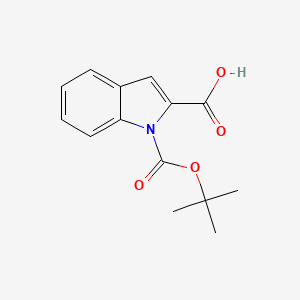
1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid
描述
1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid is a derivative of indole that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is notable for its structural features, which may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in specific applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features an indole core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid functional group at the C2 position. This structure is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole nucleus is known to chelate metal ions, which can be crucial for the activity of various enzymes, including integrases involved in viral replication processes such as HIV-1.
Key Mechanisms:
- Metal Chelation : The indole core chelates Mg²⁺ ions, essential for the function of integrase enzymes. This interaction is critical in inhibiting viral replication.
- Hydrophobic Interactions : The compound can form π-π stacking interactions with nucleic acids or other aromatic systems, enhancing binding affinity to biological targets.
Biological Activity Evaluation
Recent studies have evaluated the efficacy of this compound and its derivatives against various biological targets, particularly focusing on their role as HIV-1 integrase inhibitors.
Case Studies:
- HIV-1 Integrase Inhibition : Research has shown that derivatives of indole-2-carboxylic acid exhibit significant inhibitory effects on HIV-1 integrase. For instance, structural optimizations led to compounds with IC₅₀ values as low as 0.13 μM, indicating potent activity against this target .
- Antimicrobial Activity : Some studies suggest that compounds similar to this compound may exhibit antimicrobial properties, although specific data on this compound is limited .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other indole derivatives:
| Compound Name | IC₅₀ (μM) | Target | Notes |
|---|---|---|---|
| This compound | Not specified | HIV-1 Integrase | Potential scaffold for further optimization |
| Indole-2-carboxylic acid | 32.37 | HIV-1 Integrase | Found to inhibit strand transfer |
| Optimized derivative (e.g., compound 20a) | 0.13 | HIV-1 Integrase | Significant improvement via structural changes |
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-8H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKFVXUBTZRUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















